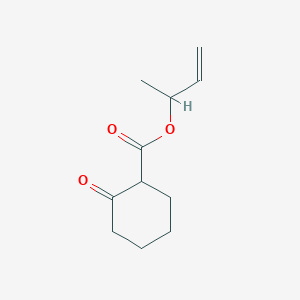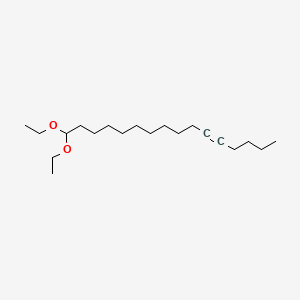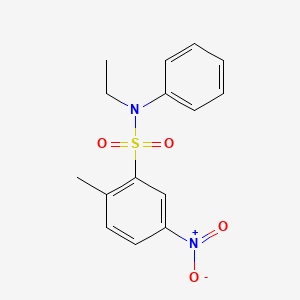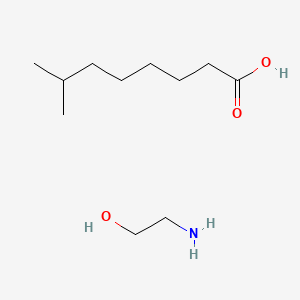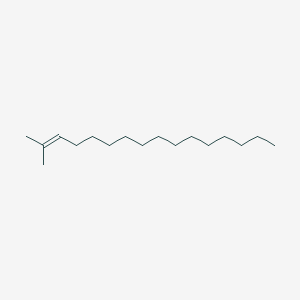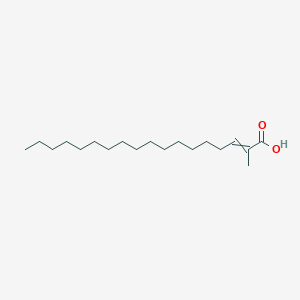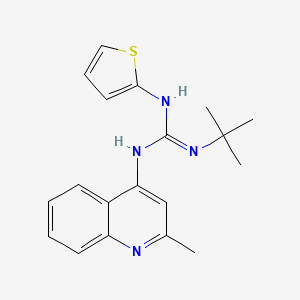
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- is a complex organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline and thiophene intermediates, followed by their coupling with a guanidine derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to maximize yield and purity. Techniques like continuous flow synthesis, high-throughput screening, and automated synthesis platforms can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline or thiophene derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and thiophene moieties may play a role in binding to these targets, leading to specific biological effects. Pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine structures.
Quinoline derivatives: Compounds containing the quinoline moiety.
Thiophene derivatives: Compounds featuring the thiophene ring.
Uniqueness
Guanidine, 1-tert-butyl-2-(2-methyl-4-quinolyl)-3-(2-thienyl)- is unique due to its combination of guanidine, quinoline, and thiophene moieties. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
71079-40-8 |
|---|---|
Formule moléculaire |
C19H22N4S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-tert-butyl-1-(2-methylquinolin-4-yl)-3-thiophen-2-ylguanidine |
InChI |
InChI=1S/C19H22N4S/c1-13-12-16(14-8-5-6-9-15(14)20-13)21-18(23-19(2,3)4)22-17-10-7-11-24-17/h5-12H,1-4H3,(H2,20,21,22,23) |
Clé InChI |
QACNCLWSXHUPKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC(C)(C)C)NC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


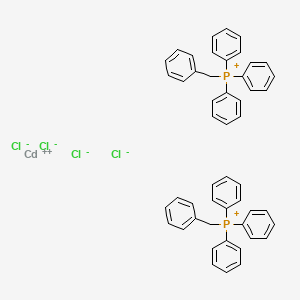
![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

